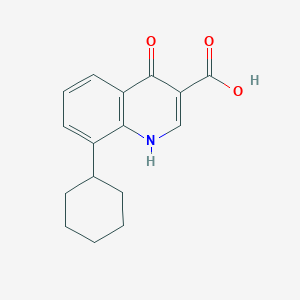
8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C16H17NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyclohexyl group attached to the quinoline ring, and a hydroxyl group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline, which serves as the core structure.
Cyclohexylation: The introduction of the cyclohexyl group can be achieved through alkylation reactions. One common method involves the use of cyclohexyl bromide in the presence of a base such as sodium hydride.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents.
化学反応の分析
Types of Reactions
8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
科学的研究の応用
8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infections and certain types of cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:
Chelation: The compound can chelate metal ions, which is crucial for its antimicrobial activity.
Enzyme Inhibition: It can inhibit certain enzymes, disrupting metabolic pathways in microorganisms.
DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Lacks the cyclohexyl group but shares the hydroxyl and quinoline structure.
8-Methylquinoline: Contains a methyl group instead of a cyclohexyl group.
4-Hydroxyquinoline-3-carboxylic acid: Similar structure but without the cyclohexyl group.
Uniqueness
8-Cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific chemical and biological properties.
特性
CAS番号 |
55376-72-2 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h4,7-10H,1-3,5-6H2,(H,17,18)(H,19,20) |
InChIキー |
CTQQKCSUXKVWIU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


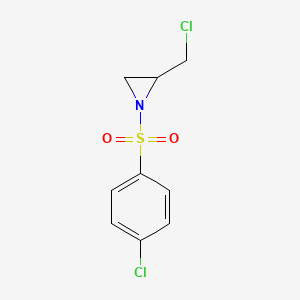

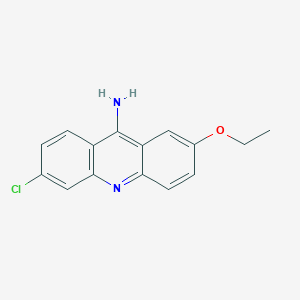
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)
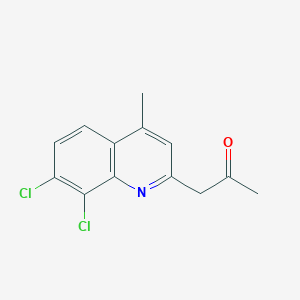

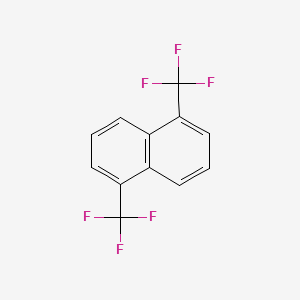
![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)
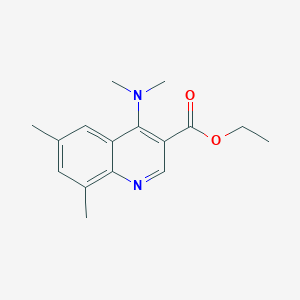
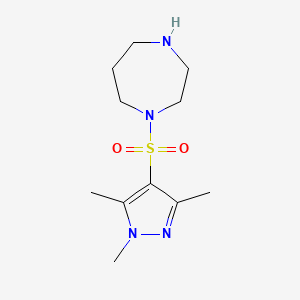
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)



